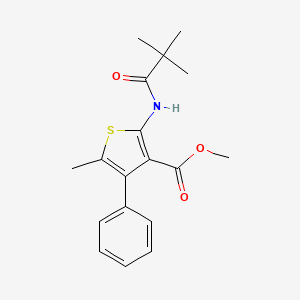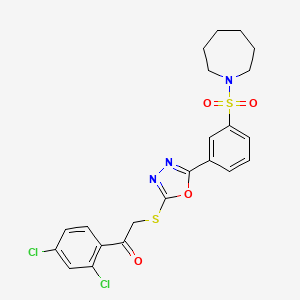![molecular formula C16H18N2O3S2 B2993587 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 895446-52-3](/img/structure/B2993587.png)
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide” seems to be a derivative of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine . This parent compound has a molecular weight of 140.206 and a molecular formula of C6H8N2S .
Synthesis Analysis
While specific synthesis methods for “N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide” were not found, a related compound, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The parent compound, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine, has a density of 1.4±0.1 g/cm3, a boiling point of 295.5±9.0 °C at 760 mmHg, and a melting point of 96-99ºC .Physical And Chemical Properties Analysis
The parent compound, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine, has a flash point of 132.5±18.7 °C .Aplicaciones Científicas De Investigación
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives have been extensively studied for their pharmacological applications, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties with minimal side effects. These compounds are recognized for their versatility in drug design, serving as essential scaffolds in the development of new therapeutic agents. The research emphasizes the broad therapeutic applicability of thiazole derivatives, underscoring their significant role in medicinal chemistry and pharmaceutical development (Leoni, Locatelli, Morigi, & Rambaldi, 2014; Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Sulfonamide and Thiazole Derivatives
Sulfonamides, incorporating the thiazole moiety, have been highlighted for their clinical use in various therapeutic areas such as diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and anti-inflammatory drugs. The review indicates a continuous need for novel sulfonamide derivatives for selective therapeutic applications, suggesting a promising area for future research in drug development (Carta, Scozzafava, & Supuran, 2012).
Antioxidant and Anti-inflammatory Potential
The pharmacological evaluation of thiazole derivatives has shown significant antioxidant and anti-inflammatory activities. These compounds have been synthesized and tested, revealing their potential as therapeutic agents in managing oxidative stress and inflammation. Such findings provide a foundation for further investigation into thiazole-based compounds for their therapeutic benefits (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).
Cyclophosphamide-Induced Cardiotoxicity
Research on cyclophosphamide, a drug structurally related to thiazole derivatives, has shed light on its cardiotoxic effects. Understanding the molecular mechanisms underlying these adverse effects, including the role of metabolic activation and oxidative stress, is crucial for mitigating the cardiotoxic risks associated with cyclophosphamide therapy (Iqubal, Iqubal, Sharma, Ansari, Najmi, Ali, Ali, & Haque, 2019).
Propiedades
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-11-5-7-12(8-6-11)23(20,21)10-9-15(19)18-16-17-13-3-2-4-14(13)22-16/h5-8H,2-4,9-10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTPVFUOCPOUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-(2-(3,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2993504.png)
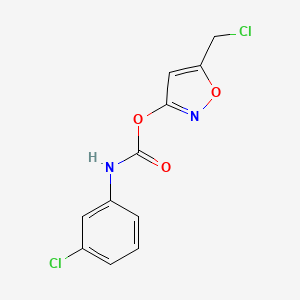
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2993508.png)
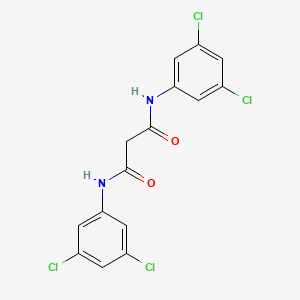
![2-{1-[(tert-butoxy)carbonyl]-3-{4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazin-1-yl}azetidin-3-yl}acetic acid](/img/structure/B2993512.png)

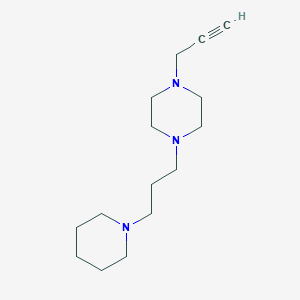
![2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B2993516.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2993517.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2993519.png)
